

# An In-depth Technical Guide to the Organosulfur Chemistry of Methylallyl Trisulfide

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## Compound of Interest

Compound Name: Methylallyl trisulfide

Cat. No.: B1202920

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## Introduction

**Methylallyl trisulfide** (MATS) is a prominent organosulfur compound naturally found in plants of the *Allium* genus, such as garlic (*Allium sativum*) and onions (*Allium cepa*). It is a key contributor to the characteristic flavor and aroma of these plants and a significant component of garlic essential oil. Beyond its role in food science, MATS has garnered substantial interest in medicinal chemistry and drug development due to its diverse and potent biological activities. These activities, which include anti-inflammatory, anticancer, and antioxidant effects, are largely attributed to its unique and reactive **methylallyl trisulfide** functional group (-S-S-S-). This guide provides a comprehensive technical overview of the organosulfur chemistry of MATS, detailing its chemical properties, synthesis, reactivity, and mechanisms of action, with a focus on its therapeutic potential.

## Chemical and Physical Properties

**Methylallyl trisulfide** is characterized by a trisulfide bridge connecting a methyl group and an allyl group. This structure is inherently reactive, with the trisulfide bond being susceptible to cleavage and exchange reactions, while the allyl group's double bond allows for additional chemical transformations.<sup>[1]</sup> This reactivity is fundamental to its biological effects.

Table 1: Physicochemical Properties of **Methylallyl Trisulfide**

Property	Value	Reference(s)
CAS Number	34135-85-8	[2]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> S <sub>3</sub>	[2]
Molecular Weight	152.30 g/mol	[2]
Appearance	Oil	[2]
Boiling Point	28-30 °C at 0.05 mmHg	
Canonical SMILES	CSSSCC=C	
InChIKey	JGMPRNFEEAJLAJ-UHFFFAOYSA-N	
Natural Occurrence	Garlic, Onion, Chives, and other Allium species	

## Synthesis and Isolation

MATS can be obtained through extraction from natural sources or via chemical synthesis, which allows for greater purity and scalability.

### 3.1. Natural Isolation

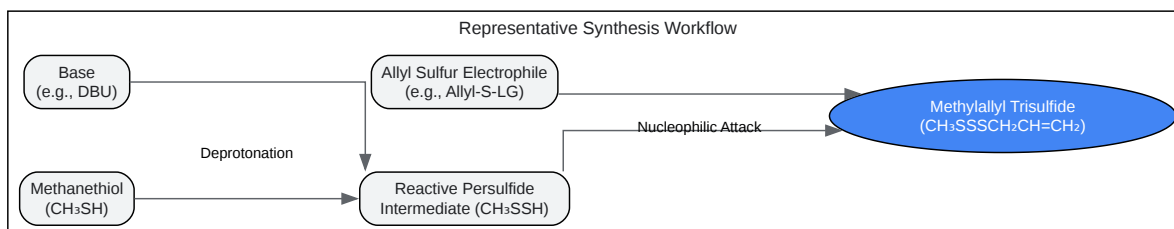
The primary industrial method for obtaining MATS from natural sources is steam distillation of garlic oil. This process co-extracts a mixture of volatile organosulfur compounds, with MATS typically constituting a minor fraction ( $\leq 5\%$ ) of the resulting essential oil.

### 3.2. Chemical Synthesis

Several synthetic routes have been developed to produce MATS with higher purity and yield.

- **Catalytic Inverse Vulcanization:** This scalable method involves reacting molten sulfur ( $\geq 70$  wt%) with allyl methyl sulfide at approximately 140°C. The use of zinc catalysts can significantly reduce the reaction time from 12 hours to 4 hours, achieving a purity of around 80%.

- **Unsymmetrical Trisulfide Synthesis:** General methods for creating unsymmetrical trisulfides are well-suited for MATS synthesis. One effective approach involves using 9-fluorenylmethyl (Fm) disulfide precursors, which react under mild conditions to generate the desired trisulfide in good yields.



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A representative workflow for the chemical synthesis of MATS.

## Chemical Reactivity

The chemical behavior of MATS is dominated by its two functional groups: the trisulfide chain and the allyl group.

- **Trisulfide Bond Reactivity:** The S-S bonds in the trisulfide are relatively weak, making them the primary site of reactivity. This bond is susceptible to nucleophilic attack, particularly by thiols, leading to thiol-disulfide exchange reactions. This reactivity is crucial for its interaction with biological thiols like glutathione and cysteine residues in proteins.
- **Allyl Group Reactivity:** The carbon-carbon double bond in the allyl group can undergo typical alkene reactions, including oxidation to form epoxides or diols, and reduction to a propyl group.

Table 2: Key Chemical Transformations of **Methylallyl Trisulfide**

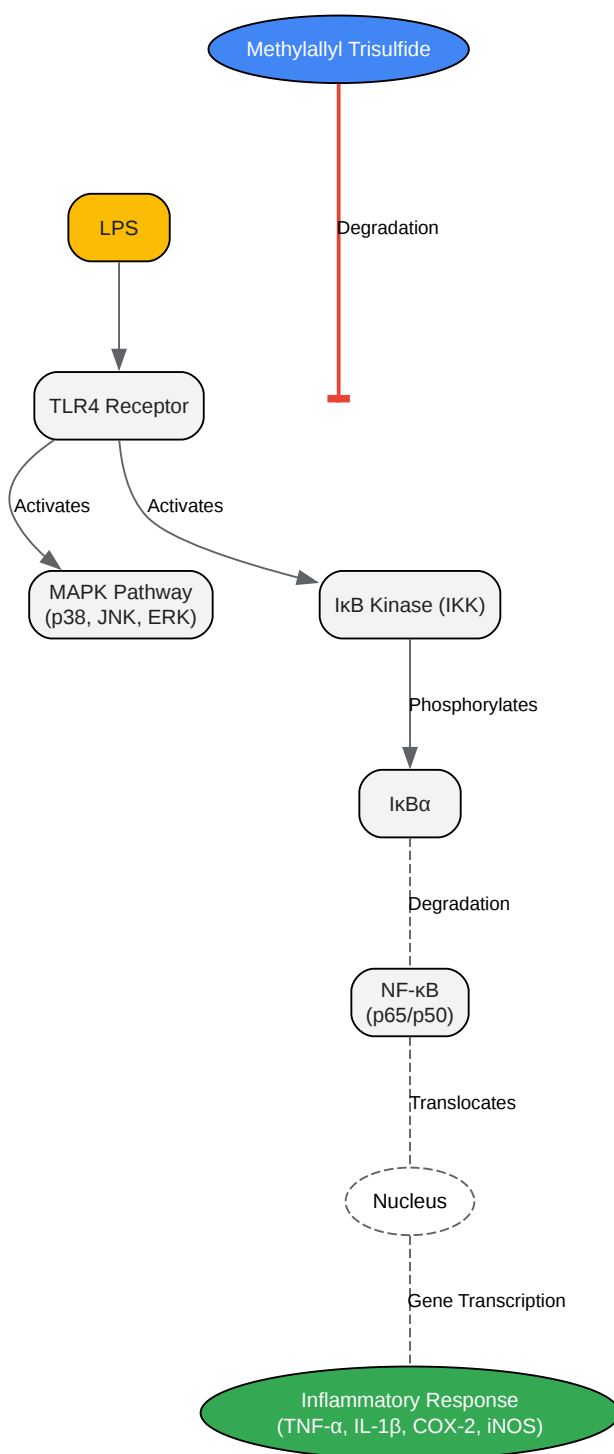
Reaction Type	Reagents	Products	Reference
Oxidation	Hydrogen Peroxide, m-CPBA	Allyl methyl sulfoxide, Sulfone	
Reduction	Lithium Aluminum Hydride, NaBH <sub>4</sub>	Allyl methyl sulfide, Methanethiol, Allyl mercaptan	
Substitution	Halogenating Agents	Halogenated sulfur compounds	

## Biological Activities and Mechanisms of Action

MATS exhibits a wide range of biological activities, primarily stemming from its ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress.

### 5.1. Anti-inflammatory Activity

MATS is a potent anti-inflammatory agent that exerts its effects by inhibiting the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as TNF- $\alpha$ , IL-1 $\beta$ , COX-2, and iNOS. MATS can suppress the activation of these pathways, thereby reducing the inflammatory response. This has been demonstrated in models of acute lung injury.

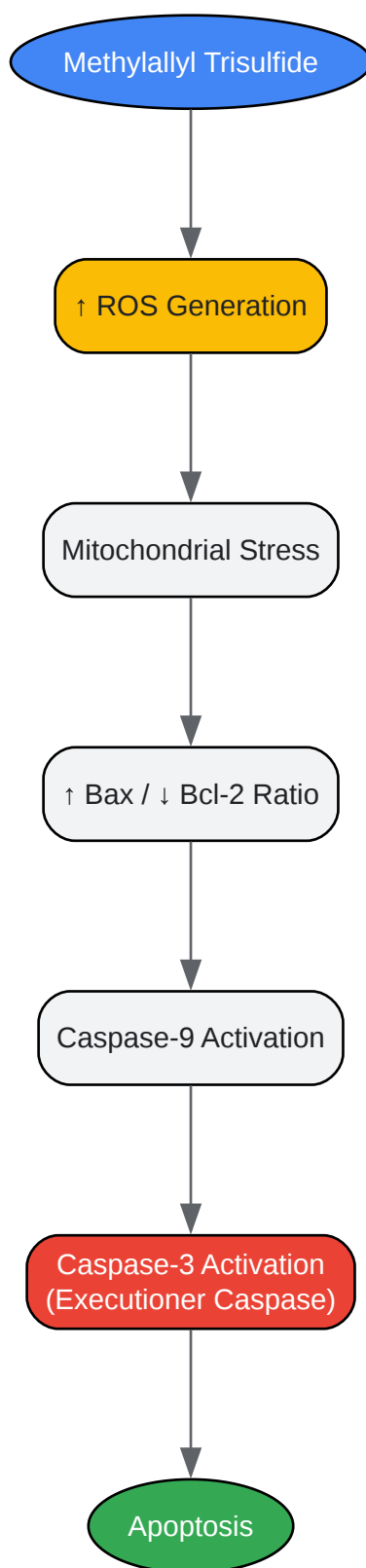


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MATS inhibits LPS-induced inflammation via the NF-κB and MAPK pathways.

## 5.2. Anticancer Activity

MATS and related organosulfur compounds induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism involves the regulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioner enzymes of apoptosis.



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The intrinsic apoptotic pathway induced by **methylallyl trisulfide**.

### 5.3. Other Biological Activities

- **Antioxidant:** Trisulfides are potent antioxidants, capable of scavenging free radicals. This activity is stronger than that of their disulfide counterparts due to the higher sulfur content.
- **Antimicrobial:** MATS demonstrates activity against a range of gram-positive and gram-negative bacteria.
- **Antithrombotic:** It has been shown to inhibit platelet aggregation, suggesting potential applications in cardiovascular health.

Table 3: Comparative Bioactivity of Related Organosulfur Compounds (Data for closely related compounds are provided where specific data for MATS is limited)

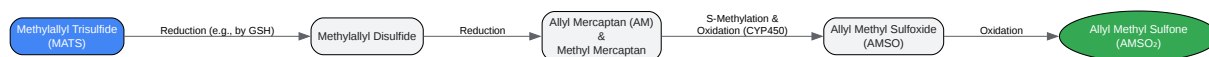
Activity	Compound	Model	Quantitative Data (IC <sub>50</sub> / LC <sub>50</sub> / MIC)	Reference(s)
Antifungal	Diallyl Trisulfide	T. hirsuta (fungus)	IC <sub>50</sub> : 56.1 µg/mL	
Diallyl Trisulfide	L. sulphureus (fungus)	IC <sub>50</sub> : 31.6 µg/mL		
Antiparasitic	Diallyl Trisulfide	Trypanosoma spp.	LC <sub>50</sub> : 0.8-5.5 µg/mL	
Antimicrobial	Garlic Extract (40% DTS)	Candida spp.	MIC: 0.8 µg/mL	
Garlic Extract (40% DTS)	B. subtilis, S. aureus	MIC: 0.25 µg/mL		

## Metabolism

Upon ingestion, MATS is expected to undergo extensive metabolism. Based on studies of the closely related diallyl trisulfide (DATS), the metabolic pathway likely involves reduction and S-methylation. The trisulfide can be reduced to a disulfide and eventually to allyl mercaptan. Subsequent enzymatic reactions, including those mediated by cytochrome P450 and



glutathione conjugation, lead to various metabolites. A key persistent metabolite found after DATS administration is allyl methyl sulfone (AMSO<sub>2</sub>), suggesting a similar fate for MATS.



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A proposed metabolic pathway for **methylallyl trisulfide**.

## Experimental Protocols

### 7.1. Protocol: Representative Synthesis of **Methylallyl Trisulfide**

This protocol is a representative method for synthesizing an unsymmetrical trisulfide, adapted for MATS based on general procedures.

- Preparation of Methyladisulfanyl Acetate: React methyl mercaptan with S,S-diacetyl disulfide in a suitable solvent (e.g., dichloromethane) to form the methyladisulfanyl acetate intermediate. Purify by column chromatography.
- Deprotection to Form Persulfide: Dissolve the purified methyladisulfanyl acetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon). Cool the solution to -10°C.
- Add sodium methoxide (NaOMe) dropwise to the solution to deprotect the acetate group, forming a reactive methyl persulfide anion (CH<sub>3</sub>SS<sup>-</sup>) in situ.
- Reaction with Allyl Electrophile: In a separate flask, prepare a solution of a suitable allyl electrophile, such as allyl S-succinimide disulfide, in THF.
- Slowly add the allyl electrophile solution to the cold persulfide anion solution. The reaction is typically rapid (complete within minutes).
- Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.

- Purification: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield pure **methylallyl trisulfide**. Confirm identity and purity using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## 7.2. Protocol: In Vitro Evaluation of Anti-inflammatory Activity

This protocol outlines a standard assay to measure the anti-inflammatory effects of MATS on macrophage cells.

- Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of  $1 \times 10^5$  cells/well and allow them to adhere overnight.
- Cytotoxicity Assay (MTT): Before the main experiment, determine the non-toxic concentration range of MATS. Treat cells with various concentrations of MATS (e.g., 1-100  $\mu\text{M}$ ) for 24 hours. Assess cell viability using an MTT assay to select sub-cytotoxic concentrations for the anti-inflammatory assay.
- Treatment: Pre-treat the adhered cells with various non-toxic concentrations of MATS for 1-2 hours.
- Inflammatory Stimulation: After pre-treatment, add lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + MATS only). Incubate for 18-24 hours.
- Quantification of Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent. A decrease in nitrite concentration in MATS-treated wells compared to LPS-only wells indicates inhibition of iNOS activity.
- Quantification of Cytokines (ELISA): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$  using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

- Data Analysis: Normalize the results to the control groups and determine the dose-dependent inhibitory effect of MATS on NO and cytokine production.

## Conclusion

**Methylallyl trisulfide** is a compelling organosulfur compound with a rich chemical and biological profile. Its inherent reactivity, centered on the trisulfide bridge, underpins its potent modulation of key cellular pathways involved in inflammation, cancer, and oxidative stress. The ability to isolate MATS from natural sources or produce it through scalable synthetic routes makes it an accessible molecule for further investigation. For researchers and drug development professionals, MATS represents a promising natural product scaffold that warrants deeper exploration for the development of novel therapeutics targeting a range of human diseases.

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## References

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